molecular formula C6H11N3OS B2693229 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 590352-13-9

4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2693229
CAS RN: 590352-13-9
M. Wt: 173.23
InChI Key: NELFBZYZQANAML-UHFFFAOYSA-N
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Description

4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, also known as EMPT, is a chemical compound that has been the focus of scientific research in recent years. EMPT is a thiol-containing heterocyclic compound that has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol exerts its biological activities by interacting with various enzymes and proteins. It has been found to inhibit the activity of bacterial and fungal enzymes, leading to the inhibition of growth. 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has also been found to reduce the levels of inflammatory cytokines and increase the levels of antioxidant enzymes. Additionally, 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to reduce the levels of lipid peroxidation and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has also been found to exhibit low toxicity, making it a suitable candidate for further research. However, 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has some limitations, including its solubility in water and its limited bioavailability.

Future Directions

There are several future directions for the study of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol. One direction is to investigate the potential of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol as a therapeutic agent for various diseases, including cancer and microbial infections. Another direction is to explore the mechanism of action of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol and its interaction with various enzymes and proteins. Additionally, further research is needed to improve the bioavailability of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol and develop new formulations for its delivery.
Conclusion:
In conclusion, 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol is a thiol-containing heterocyclic compound that exhibits various biological activities. 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been studied extensively for its antimicrobial, antitumor, and antioxidant properties. It has been shown to inhibit the growth of various bacterial and fungal strains, induce apoptosis in cancer cells, and protect against oxidative stress. 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its stability and low toxicity. However, its solubility in water and limited bioavailability are some of its limitations. Further research is needed to explore the potential of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol as a therapeutic agent and improve its bioavailability.

Synthesis Methods

The synthesis of 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol involves the reaction between ethyl cyanoacetate, hydrazine hydrate, and methyl orthoformate. The reaction takes place under reflux conditions in the presence of a catalyst. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been studied extensively for its biological activities. It has been found to exhibit antimicrobial, antitumor, and antioxidant properties. 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol has been shown to scavenge free radicals and protect against oxidative stress.

properties

IUPAC Name

4-ethyl-3-(methoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-3-9-5(4-10-2)7-8-6(9)11/h3-4H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELFBZYZQANAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol

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